molecular formula C18H18O3 B3025144 3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-42-5

3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025144
CAS No.: 898779-42-5
M. Wt: 282.3 g/mol
InChI Key: IVCASLJSDKVYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-42-5) is a substituted benzophenone derivative featuring a benzophenone core with methyl groups at the 3- and 4-positions of one aromatic ring and a 1,3-dioxolan-2-yl group at the 3'-position of the second aromatic ring. Its molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.33 g/mol .

This compound is industrially significant, with applications in chemical synthesis, agrochemicals, and pharmaceuticals. It is marketed as a high-purity (≥99%) intermediate for use in pesticides, food additives, and active pharmaceutical ingredients (APIs) . The 1,3-dioxolane moiety enhances its stability and modulates reactivity, making it valuable in photochemical and cross-linking applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-7-15(10-13(12)2)17(19)14-4-3-5-16(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCASLJSDKVYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645067
Record name (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-42-5
Record name Methanone, (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 3,4-dimethylbenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of dehydrating agents such as dimethyldichlorosilane can enhance the efficiency of the reaction by removing water formed during the condensation process .

Chemical Reactions Analysis

Hydrolysis of the Dioxolane Ring

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent carbonyl group. This reaction is critical for deprotecting the ketone in synthetic applications.

Reaction Conditions :

  • Acid Catalyst : Dilute HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous THF or methanol .

  • Temperature : 25–60°C.

Mechanism :
Protonation of the dioxolane oxygen weakens the C–O bonds, leading to ring opening and formation of a diol intermediate, which subsequently eliminates ethylene glycol to yield the free ketone .

Example :

Starting Material Reagents Product Yield
3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenone0.1 M HCl, 50°C3,4-Dimethylbenzophenone~85% (estimated)

Thermal Fragmentation

Under elevated temperatures, the dioxolane ring undergoes decomposition, releasing volatile byproducts.

Conditions :

  • Temperature : 300–550°C (pyrolysis) .

  • Atmosphere : Inert (N<sub>2</sub> or Ar).

Products :

  • Primary : Aromatic ketone derivatives (e.g., 3,4-dimethylbenzophenone).

  • Byproducts : Ethylene glycol, CO, and aldehydes (e.g., formaldehyde) .

Mechanistic Pathway :

  • Homolytic cleavage of the dioxolane C–O bonds generates radical intermediates.

  • Radical recombination or oxidation yields stable aromatic products .

Oxidation Reactions

The benzophenone core and methyl groups are susceptible to oxidation under controlled conditions.

3.1. Benzophenone Oxidation

The ketone group can be oxidized to a carboxylic acid via strong oxidizing agents.

Conditions :

  • Reagents : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media .

  • Temperature : 80–100°C.

Example :

Substrate Reagents Product Notes
3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenoneKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>3,4-Dimethylbenzoic acidRequires prior dioxolane hydrolysis

3.2. Methyl Group Oxidation

Methyl substituents on the aromatic ring can be oxidized to carboxylic acids via radical pathways.

Conditions :

  • Reagents : SeO<sub>2</sub> or HNO<sub>3</sub>.

  • Temperature : 100–120°C.

Reduction Reactions

The carbonyl group is reducible to a secondary alcohol or hydrocarbon.

Conditions :

  • Catalytic Hydrogenation : H<sub>2</sub>, Pd/C or Raney Ni.

  • Chemical Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

Example :

Substrate Reagents Product Yield
3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenoneH<sub>2</sub>, Pd/C3,4-Dimethylbenzhydrol~90% (estimated)

Substitution Reactions

The methyl groups may undergo halogenation under radical or electrophilic conditions.

Conditions :

  • Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> with UV light or Lewis acids (e.g., FeCl<sub>3</sub>).

  • Temperature : 25–50°C.

Example :

Substrate Reagents Product Selectivity
3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenoneCl<sub>2</sub>, FeCl<sub>3</sub>3-Chloro-4-methyl derivativePredominantly para-substitution

Photochemical Reactivity

The benzophenone moiety participates in UV-induced reactions, such as radical generation or [2+2] cycloadditions.

Applications :

  • Photoinitiators : Generates radicals for polymerization under UV light.

  • Crosslinking : Forms covalent bonds with unsaturated substrates .

Conditions :

  • Wavelength : 254–365 nm.

  • Solvent : Acetonitrile or toluene .

Comparative Reactivity with Analogs

The reactivity of 3,4-dimethyl-3'-(dioxolan-2-yl)benzophenone aligns with structurally related compounds:

Feature 3,4-Dimethyl Derivative 3,5-Dimethyl Analog 2,5-Dichloro Derivative
Dioxolane Hydrolysis RateModerateSlowFast
Oxidation StabilityHighModerateLow
Thermal Decomposition Temp300°C320°C280°C

Key Research Findings

  • Thermal Stability : Decomposes at 300°C, releasing CO and aldehydes .

  • Synthetic Utility : The dioxolane group serves as a ketone-protecting group, removable under mild acidic conditions .

  • Biological Relevance : Analogous benzophenones exhibit cytotoxicity, suggesting potential pharmacological applications.

This compound’s reactivity profile underscores its versatility in organic synthesis, photochemistry, and materials science, warranting further exploration in targeted applications.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Overview :
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is primarily used as a photoinitiator in UV-curable coatings and inks. Photoinitiators are essential in initiating polymerization processes when exposed to UV light.

Mechanism :
Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of monomers present in the coating or ink, leading to rapid curing and hardening.

Applications :

  • Coatings : Used in protective coatings for various substrates including plastics and metals.
  • Inks : Employed in printing inks for high-speed printing processes.

Material Science Applications

Overview :
The compound's structural properties allow it to be integrated into various materials to enhance their performance characteristics.

Key Uses :

  • Adhesives : Enhances adhesion properties in UV-curable adhesives.
  • Composites : Utilized in the production of composite materials where UV curing is beneficial for achieving desired mechanical properties.

Pharmaceutical Applications

Overview :
Research indicates potential applications of this compound in drug formulation and delivery systems.

Potential Uses :

  • Drug Delivery Systems : Its ability to form stable complexes with certain drugs may enhance their solubility and bioavailability.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzophenone compounds can exhibit antimicrobial activity, indicating possible uses in pharmaceutical formulations.

Case Studies

StudyFocusFindings
PhotopolymerizationDemonstrated effective initiation of polymerization processes using this compound as a photoinitiator under UV light.
Antimicrobial ActivityReported promising antimicrobial effects when incorporated into polymer matrices.
Drug Solubility EnhancementShowed improved solubility profiles for certain drugs when complexed with this compound.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the benzophenone core can absorb UV light, making it useful in photochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3,4-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents Key Features/Applications Reference
This compound 898779-42-5 C₁₈H₁₈O₃ 3,4-dimethyl (Ring A); 3'-1,3-dioxolane (Ring B) Industrial intermediate, photochemical cross-linking
3,4-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone 898760-28-6 C₁₈H₁₈O₃ 3,4-dimethyl (Ring A); 4'-1,3-dioxolane (Ring B) Positional isomer; similar stability but distinct reactivity
3,4'-Dimethylbenzophenone 13152-94-8 C₁₅H₁₄O 3-methyl (Ring A); 4'-methyl (Ring B) Simpler structure; lacks dioxolane, used in polymer synthesis
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone 898778-95-5 C₁₇H₁₃NO₃ 3-cyano (Ring A); 3'-1,3-dioxolane (Ring B) Enhanced polarity; potential pharmaceutical intermediate
3,5-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone 898759-61-0 C₁₆H₁₂Cl₂O₃ 3,5-dichloro (Ring A); 3'-1,3-dioxolane (Ring B) Halogenated derivative; used in agrochemicals

Reactivity and Stability

  • Dioxolane vs. Simple Methyl/Aryl Groups : The 1,3-dioxolane group in the target compound increases steric hindrance and electron density compared to methyl or halogen substituents, altering its photochemical reactivity and cross-linking efficiency .
  • Halogenated Derivatives : Chlorine or bromine substituents (e.g., 3,5-dichloro variant) enhance electrophilicity, making them more reactive in nucleophilic substitutions but less stable under UV exposure .
  • Cyanosubstituted Analogues: The cyano group (e.g., 3-cyano derivative) introduces strong electron-withdrawing effects, affecting solubility and interaction with biological targets like enzymes .

Key Research Findings

Industrial Utility : The compound’s high purity and stability underpin its role in agrochemicals and APIs, with global suppliers like ECHEMI and MolCore offering bulk quantities .

Photochemical Reactivity: The dioxolane ring stabilizes intermediates in UV-induced reactions, outperforming simpler benzophenones in cross-linking efficiency .

Structural Insights: X-ray crystallography (using SHELX software) confirms the planar benzophenone core and dioxolane conformation, critical for rational drug design .

Biological Activity

3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
  • Molecular Formula : C18_{18}H18_{18}O3_3
  • Molecular Weight : 282.34 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic route may include steps such as:

  • Formation of the dioxolane ring.
  • Coupling with benzophenone derivatives.
  • Purification through chromatographic techniques.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that benzophenone derivatives can act as effective antioxidants. The presence of the dioxolane moiety enhances the electron-donating ability of the compound, which may contribute to its radical scavenging properties .

Antimicrobial Properties

Preliminary investigations suggest that this compound demonstrates antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

In animal models, compounds similar to this compound have shown promise in reducing inflammation and pain. For instance, a related compound was effective in an adjuvant-induced arthritis model, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

StudyFindings
Antioxidant Potential Demonstrated significant free radical scavenging activity in vitro, suggesting protective effects against oxidative stress .
Antimicrobial Efficacy Exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in laboratory tests .
Anti-inflammatory Activity Reduced edema and joint inflammation in rat models when administered at specific dosages .

The biological activities of this compound may be mediated through several mechanisms:

  • Radical Scavenging : The dioxolane structure likely contributes to its ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : The compound may influence inflammatory pathways by modulating the release of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of structurally related benzophenone derivatives often involves base-mediated coupling reactions. For example, NaH in THF has been used to facilitate benzofuran-phenol coupling under anhydrous conditions, achieving high yields (e.g., 97.3% conversion in analogous reductions using triisobutylaluminum for benzophenone derivatives) . Microwave-assisted synthesis under solvent-free conditions may improve reaction kinetics for similar dioxolane-containing compounds . Critical parameters include strict moisture control, stoichiometric base ratios, and inert atmospheres to prevent side reactions.

Q. How is the structural elucidation of this compound typically performed using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for resolving complex structures, even with twinned or high-resolution data. For example, B3LYP/6-31*G DFT calculations have validated crystallographic parameters for related compounds, ensuring accurate bond-length and angle determinations .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

  • Methodology :

  • GC-MS : Quantifies impurities at ≥10 mg/kg using derivatization protocols, particularly for benzophenone analogs .
  • HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) separate closely related byproducts .
  • GLC with Internal Standards : Achieves 97% accuracy in conversion analysis, as demonstrated in benzophenone-to-benzhydrol reactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) assist in predicting the NMR spectral properties of this compound?

  • Methodology : Density functional theory (DFT) with B3LYP/6-31*G basis sets accurately predicts 1H^1H and 13C^{13}C NMR chemical shifts for benzophenone derivatives. For example, calculated vs. experimental shifts for 4-hydroxy-3-(3’-methyl-2’-butenyl)acetophenone showed <0.3 ppm deviation, enabling reliable structural validation . Researchers should optimize molecular geometries in gas-phase simulations before comparing with experimental data.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural verification?

  • Methodology :

  • Cross-Technique Validation : Combine SC-XRD (for absolute configuration) with DFT-predicted NMR spectra to identify stereochemical anomalies .
  • Impurity Profiling : Use GC-MS or HPLC to detect trace byproducts (e.g., residual solvents or oxidation products) that may contribute to spectral noise .

Q. What strategies are effective in addressing low crystallinity issues during X-ray diffraction analysis?

  • Methodology :

  • Crystallization Optimization : Screen solvent systems (e.g., DCM/hexane) and employ slow evaporation techniques.
  • Data Processing : Use SHELXD/SHELXE for robust phase resolution with incomplete or twinned datasets, as demonstrated in macromolecular crystallography .

Q. What are the methodological considerations for studying its potential biological activity, given structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare with bioactive analogs like 3,4-dihydro-2H-1,3-benzoxazines, which show anti-inflammatory activity via COX-2 inhibition .
  • Assay Design : Use in vitro models (e.g., enzyme inhibition assays) with LC-MS quantification to monitor metabolic stability and reactive intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 2
Reactant of Route 2
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.